molecular formula C20H26ClN3O B5035481 3-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide;hydrochloride

3-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide;hydrochloride

Cat. No.: B5035481
M. Wt: 359.9 g/mol
InChI Key: DMZQQGCKKOVPEV-UHFFFAOYSA-N
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Description

3-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide;hydrochloride is a compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide;hydrochloride typically involves a multi-step process. One common method includes the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with 2-(4-phenylpiperazin-1-yl)ethylamine to yield the desired benzamide derivative. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide;hydrochloride involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors in the brain, modulating neurotransmitter activity. This interaction can influence various signaling pathways, leading to its therapeutic effects. The compound’s ability to inhibit enzymes such as acetylcholinesterase has been studied, making it a potential candidate for the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with acetylcholinesterase inhibitory activity.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Known for its use in treating leukemia.

Uniqueness

3-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide;hydrochloride stands out due to its specific structure, which allows it to interact uniquely with certain biological targets.

Properties

IUPAC Name

3-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O.ClH/c1-17-6-5-7-18(16-17)20(24)21-10-11-22-12-14-23(15-13-22)19-8-3-2-4-9-19;/h2-9,16H,10-15H2,1H3,(H,21,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZQQGCKKOVPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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